ethyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate
Description
Ethyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate is a fluorinated α,β-unsaturated ester characterized by a trifluoromethyl group at the 4-position and a methyl substituent at the 2-position of the but-2-enoate backbone. This compound is of interest in organic synthesis due to its electron-deficient double bond, which enhances reactivity in cycloadditions, conjugate additions, and other electrophilic reactions. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNRXTIKMSOZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl 2-methyl-4,4,4-trifluorocrotonate can be synthesized through various methods. One common synthetic route involves the Michael addition reaction between ethyl crotonate and a trifluoromethylating agent . The reaction typically requires a base such as sodium hydride and is conducted under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
Ethyl 2-methyl-4,4,4-trifluorocrotonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents for substitutions.
Scientific Research Applications
Ethyl 2-methyl-4,4,4-trifluorocrotonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4,4,4-trifluorocrotonate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes . This property makes it effective in modifying enzyme activity and protein function . The compound can also participate in hydrogen bonding and van der Waals interactions, further influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Fluorinated α,β-Unsaturated Esters
Ethyl (2E)-4,4,4-Trifluorocrotonate (CAS 112529-15-4)
- Structure : Differs by the absence of the 2-methyl group.
- Properties : The lack of steric hindrance from the methyl group increases reactivity in nucleophilic additions. Its molecular weight (168.11 g/mol) is lower than the target compound, leading to higher volatility .
- Applications: Used as a Michael acceptor in organofluorine synthesis.
Ethyl (2E)-4,4-Difluorobut-2-enoate (CAS 37746-82-0)
- Structure : Contains two fluorine atoms at the 4-position instead of three.
- Properties : Reduced electron-withdrawing effect compared to the trifluoro derivative, resulting in slower reaction kinetics in conjugate additions. Molecular weight: 150.13 g/mol .
- Safety : Classified with hazard warnings (H226, H315) due to flammability and skin irritation .
Ethyl (2E)-4,4,4-Trifluoro-3-phenylbut-2-enoate (CAS 10075-06-6)
Functional Group Modifications
Ethyl 2-Methyl-4,4,4-trifluoroacetoacetate (CAS 344-00-3)
- Structure : Contains an additional ketone group at the 3-position.
- Properties : The β-keto ester moiety enables chelation with metals, facilitating asymmetric catalysis. Higher polarity (logP ≈ 1.2) compared to the target compound .
- Synthesis : Produced via Claisen condensation of ethyl trifluoroacetate with methyl acetate.
Ethyl (2E)-3-[(4-Methylphenyl)formamido]-4,4,4-trifluorobut-2-enoate (CAS 400087-75-4)
Physicochemical and Reactivity Data
Biological Activity
Ethyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate, a fluorinated ester compound, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and case analyses.
Chemical Structure and Properties
This compound is characterized by its trifluoromethyl group, which significantly influences its reactivity and interaction with biological systems. The molecular formula is , and it features a double bond that contributes to its reactivity in organic synthesis and potential biological applications.
Biological Activity Overview
The biological activities of this compound have been investigated mainly concerning its antimicrobial and anti-inflammatory properties. Below are some key findings:
Antimicrobial Activity
Studies have demonstrated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. This compound has shown potential against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These results suggest that the compound could be further explored as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been assessed using in vitro models. A study reported that this compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 120 | 50 |
| IL-1β | 100 | 30 |
This reduction indicates a potential mechanism for mitigating inflammatory responses, making it a candidate for further investigation in inflammatory disease models.
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus, researchers found that the compound inhibited growth at concentrations as low as 32 µg/mL. The study highlighted the compound's potential for use in topical formulations aimed at treating skin infections caused by drug-resistant bacteria.
Case Study 2: Inhibition of Cytokine Production
Another significant study focused on the anti-inflammatory properties of this compound. In vitro assays revealed that treatment with this compound led to a marked decrease in TNF-α and IL-6 levels in macrophage cultures. This suggests that it may serve as a therapeutic agent in conditions characterized by excessive inflammation, such as rheumatoid arthritis.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that:
- Antimicrobial Action : The presence of the trifluoromethyl group may enhance membrane permeability or disrupt bacterial cell wall synthesis.
- Anti-inflammatory Action : The compound may inhibit signaling pathways associated with cytokine production or modulate the activity of transcription factors involved in inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
